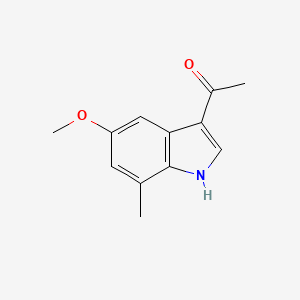
3-Acetyl-5-methoxy-7-methylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-5-methoxy-7-methylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-methoxy-7-methylindole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include 5-methoxy-7-methylindole and acetic anhydride .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. Common reagents include phenylhydrazine, acetic anhydride, and methanesulfonic acid as a catalyst .
化学反応の分析
Types of Reactions: 3-Acetyl-5-methoxy-7-methylindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
科学的研究の応用
3-Acetyl-5-methoxy-7-methylindole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Acetyl-5-methoxy-7-methylindole involves its interaction with various molecular targets and pathways. The indole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
類似化合物との比較
Indole-3-acetic acid: A plant hormone with similar structural features.
5-Methoxyindole: Shares the methoxy group but lacks the acetyl and methyl groups.
7-Methylindole: Similar methyl substitution but lacks the acetyl and methoxy groups.
Uniqueness: 3-Acetyl-5-methoxy-7-methylindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl, methoxy, and methyl groups makes it a valuable compound for various applications .
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
1-(5-methoxy-7-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C12H13NO2/c1-7-4-9(15-3)5-10-11(8(2)14)6-13-12(7)10/h4-6,13H,1-3H3 |
InChIキー |
DNTJFGJUJXYROY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1NC=C2C(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13694993.png)
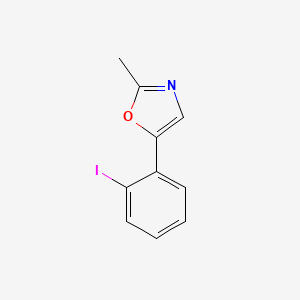
![2-[Boc-(methyl)amino]-2-cyclobutylacetic Acid](/img/structure/B13695014.png)
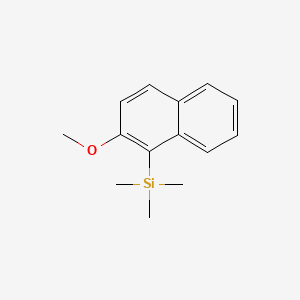
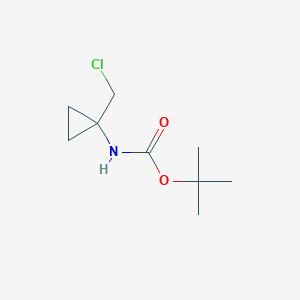
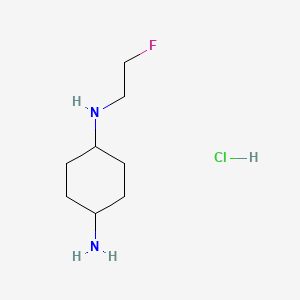
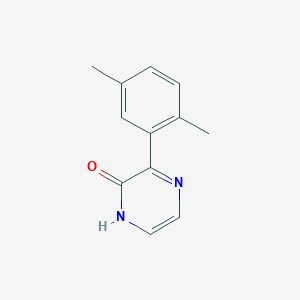
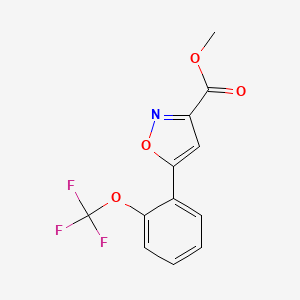

![1-Boc-6'-chloro-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B13695045.png)
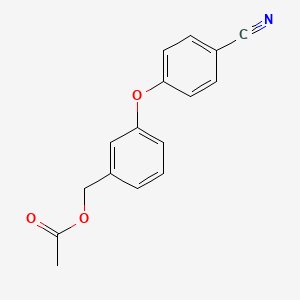
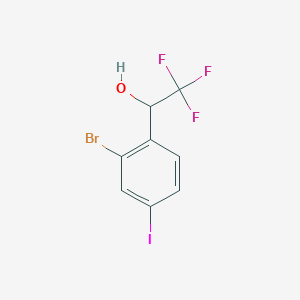
![(E)-3-(Dimethylamino)-1-(6-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B13695058.png)
![6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine](/img/structure/B13695067.png)
